
3-(2-Methoxynaphthalen-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxynaphthalen-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)pyridine typically involves the coupling of 2-methoxynaphthalene with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 2-methoxynaphthalene with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, while nucleophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the pyridine ring.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution on the naphthalene ring, while nucleophiles such as amines or thiols can be used for substitution on the pyridine ring.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxynaphthalen-1-yl)pyridine or 3-(2-formylnaphthalen-1-yl)pyridine.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, altering the conformation and function of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxynaphthalen-1-yl)pyridine
- 3-(2-Methoxynaphthalen-1-yl)piperidine
- 3-(2-Formylnaphthalen-1-yl)pyridine
Uniqueness
3-(2-Methoxynaphthalen-1-yl)pyridine is unique due to the presence of both a methoxy-substituted naphthalene ring and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
922511-80-6 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C16H13NO/c1-18-15-9-8-12-5-2-3-7-14(12)16(15)13-6-4-10-17-11-13/h2-11H,1H3 |
InChI Key |
GWWYVHNKSGDDHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
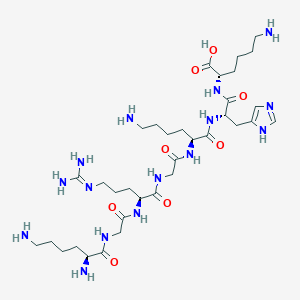
![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)

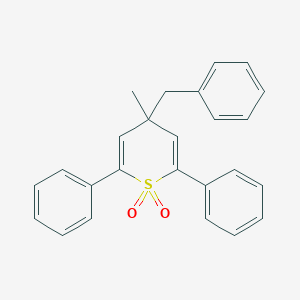
![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)
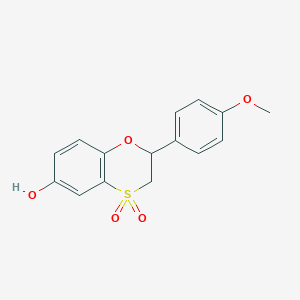
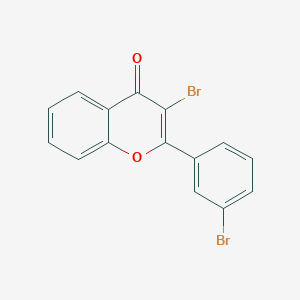
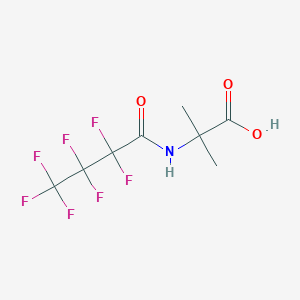
![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)
